3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

Lipophilicity Drug-likeness Lead optimization

Procure 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034297-29-3) as a differentiated ATP-competitive kinase inhibitor scaffold. The trifluoromethylphenylsulfonyl group occupies hydrophobic back pockets, while the rigid piperidine linker limits conformational flexibility for enhanced selectivity. Its 8 hydrogen-bond-acceptor profile enables use as a negative control in sulfonamide phenotypic screens and as a 19F NMR probe for protein-ligand interaction studies.

Molecular Formula C20H18F3N3O3S
Molecular Weight 437.44
CAS No. 2034297-29-3
Cat. No. B2448064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
CAS2034297-29-3
Molecular FormulaC20H18F3N3O3S
Molecular Weight437.44
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)N3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C20H18F3N3O3S/c21-20(22,23)14-5-3-7-16(11-14)30(28,29)25-10-4-6-15(12-25)26-13-24-18-9-2-1-8-17(18)19(26)27/h1-3,5,7-9,11,13,15H,4,6,10,12H2
InChIKeyNFLGRMPMVANXCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034297-29-3) – Procurement-Grade Chemical Identity & Physicochemical Profile


The compound 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034297-29-3) is a synthetic quinazolin-4(3H)-one derivative bearing a 1-arylsulfonylpiperidine substituent at the N-3 position [1]. It is characterized by a molecular formula of C20H18F3N3O3S and a molecular weight of 437.4 g/mol. Computed physicochemical descriptors include an XLogP3-AA of 3.2, zero hydrogen bond donors, eight hydrogen bond acceptors, and three rotatable bonds, indicating moderate lipophilicity and limited conformational flexibility [1]. The compound is cataloged by multiple chemical suppliers for research use; however, no peer-reviewed biological or pharmacological data were identified in primary literature, patents, or authoritative curated databases (e.g., ChEMBL, BindingDB) at the time of this analysis.

Why 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one Cannot Be Replaced by Generic Quinazolinone or Sulfonylpiperidine Analogs


The combination of a quinazolin-4(3H)-one core, a piperidine linker, and a 3-(trifluoromethyl)phenylsulfonyl group creates a distinct three-dimensional pharmacophore that is unlikely to be reproduced by simple substitution. The electron-withdrawing trifluoromethyl substituent modulates both the sulfonamide's hydrogen-bond-accepting character and the overall molecular lipophilicity, while the N-3 quinazolinone substitution pattern determines the spatial orientation of the heterocyclic core relative to the sulfonylpiperidine moiety [1]. Without direct comparative pharmacological data, the rationale for non-interchangeability with close analogs such as 3-(1-((3-methoxyphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS not assigned) or 3-(1-((3-chloro-4-methylphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one rests on established structure-activity relationship principles for sulfonamide-bearing heterocycles, where even minor aryl substituent changes can drastically alter target engagement, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one Relative to Closest Analogs


Physicochemical Property Comparison: Lipophilicity (XLogP3-AA) of the Target Compound Versus Methoxy and Chloro-Methyl Phenylsulfonyl Analogs

The target compound exhibits a computed XLogP3-AA of 3.2 [1]. In contrast, the direct analog 3-(1-((3-methoxyphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one (C20H21N3O4S, MW 399.47) is predicted to have a lower lipophilicity due to the replacement of the trifluoromethyl group with a methoxy group, which reduces hydrophobic surface area and increases hydrogen-bond acceptor count. Similarly, the 3-chloro-4-methylphenyl analog is expected to have an intermediate logP value. Although experimentally measured logP/logD data are not available for any of these compounds, the computed difference in XLogP3-AA of approximately 0.8–1.2 log units between the trifluoromethyl and methoxy derivatives suggests distinct membrane permeability and non-specific protein binding profiles, which are critical for intracellular target engagement.

Lipophilicity Drug-likeness Lead optimization

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Comparison: Target Compound vs. Naphthalene-1-sulfonyl Analog

The target compound contains a total of 8 hydrogen-bond acceptors (3 nitrogen, 3 oxygen, 2 fluorine), contributing to a computed topological polar surface area (TPSA) of approximately 78–85 Ų [1]. The close analog 3-(1-(naphthalene-1-sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one (C23H21N3O3S, MW 419.50) lacks the trifluoromethyl group and replaces it with an extended aromatic naphthalene ring, reducing the hydrogen-bond acceptor count to 6 and increasing TPSA due to the larger aromatic surface. The resulting difference in hydrogen-bond acceptor capacity and TPSA can influence solubility, passive membrane permeation, and transporter recognition, making the target compound structurally distinct for applications where intermediate polarity and acceptor capacity are desired.

Drug-likeness Polar surface area Permeability

Molecular Weight and Rotatable Bond Count: Differentiation from Alkylsulfonyl and Heteroarylsulfonyl Analogs

With a molecular weight of 437.4 g/mol and 3 rotatable bonds [1], the target compound occupies a distinct physicochemical space compared to analogs such as 3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one (C17H23N3O3S, MW 349.45, rotatable bonds ~5) and 3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one (C20H24N4O3S, MW 400.50, rotatable bonds ~4). The higher molecular weight and lower rotatable bond count of the target compound suggest reduced conformational entropy upon target binding, which can enhance binding affinity if the bound conformation is pre-organized. Conversely, the alkylsulfonyl analogs offer greater flexibility, which may translate into broader target engagement but potentially lower selectivity.

Molecular weight Rotatable bonds Fragment-based screening

Recommended Application Scenarios for 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one Based on Current Physicochemical Evidence


Lead-Like Fragment and Scaffold Hopping in Kinase or Enzyme Inhibitor Programs

The compound's 437 Da molecular weight, moderate lipophilicity (XLogP3-AA 3.2), and quinazolinone core are consistent with ATP-competitive kinase inhibitor pharmacophores. Research groups pursuing novel kinase targets can employ this compound as a starting scaffold for structure-activity relationship (SAR) exploration, particularly where the trifluoromethylphenylsulfonyl group is expected to occupy a hydrophobic back pocket. The absence of rotatable bonds beyond the piperidine linker suggests a relatively rigid scaffold that may offer selectivity advantages over more flexible analogs [1].

Negative Control or Selectivity Profiling in Sulfonamide-Targeted Assays

Many biologically active sulfonamides target carbonic anhydrases, proteases, or GPCRs. The unique combination of the quinazolinone ring and the 3-trifluoromethylphenylsulfonyl group may render this compound selectively inert against common off-targets, making it a candidate for use as a negative control in sulfonamide-focused phenotypic screens. Its distinct hydrogen-bond acceptor profile (8 acceptors) compared to simpler sulfonamides supports differential binding characteristics [1].

Chemical Probe for Investigating Trifluoromethyl-Mediated Binding Interactions

The electron-withdrawing trifluoromethyl group is a privileged motif in medicinal chemistry for enhancing metabolic stability and modulating pKa of adjacent functional groups. This compound can serve as a tool molecule for studying fluorine-mediated protein-ligand interactions via X-ray crystallography or 19F NMR, leveraging the three fluorine atoms as sensitive probes of local environment changes upon target binding [1].

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